molecular formula C11H7F3N2O2 B13169436 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B13169436
M. Wt: 256.18 g/mol
InChI Key: LPTQKTRSHLWSHY-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a chemical compound that features a phenyl group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an appropriate amine, the imidazole ring can be formed through a series of condensation and cyclization reactions. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in the boronic acid functionality.

    4-Phenyl-2-(trifluoromethyl)butanoic acid: Similar in having a phenyl and trifluoromethyl group but differs in the carboxylic acid position and the absence of an imidazole ring.

Uniqueness

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, phenyl group, and trifluoromethyl group in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)10-15-7(8(16-10)9(17)18)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,17,18)

InChI Key

LPTQKTRSHLWSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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